molecular formula C7H4BrNS B1273717 6-Bromobenzothiazole CAS No. 53218-26-1

6-Bromobenzothiazole

Cat. No.: B1273717
CAS No.: 53218-26-1
M. Wt: 214.08 g/mol
InChI Key: YJOUISWKEOXIMC-UHFFFAOYSA-N
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Description

6-Bromobenzothiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzothiazole, where a bromine atom is substituted at the 6th position of the benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

6-Bromobenzothiazole, a derivative of benzothiazole, has been found to exhibit a wide range of biological activities. The primary targets of this compound include various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The compound interacts with these targets, inhibiting their function and leading to changes in cellular processes. For instance, it has been reported that benzothiazole derivatives display antibacterial activity by inhibiting these enzymes . The exact mode of interaction between this compound and its targets is still under investigation.

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, essential components of DNA and RNA. Similarly, the inhibition of DNA gyrase prevents bacterial DNA replication, leading to cell death .

Pharmacokinetics

It’s known that the compound can act as a corrosion inhibitor for copper in sulfuric acid, suggesting that it may have interesting chemical properties that could influence its bioavailability .

Result of Action

The result of this compound’s action is the inhibition of the growth of bacteria, due to the disruption of essential biochemical pathways . In addition, it has been found to have potent urease enzyme inhibition and nitric oxide scavenging activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a corrosion inhibitor is affected by the concentration of the compound and the pH of the environment . More research is needed to fully understand how other environmental factors might influence the compound’s biological activity.

Biochemical Analysis

Biochemical Properties

6-Bromobenzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are primarily driven by its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of specific enzymes, which can lead to changes in metabolic flux and cellular homeostasis. The compound binds to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting its potential for prolonged biochemical modulation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to exert beneficial effects on metabolic pathways and cellular function. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects underscore the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with key enzymes and cofactors. The compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. By modulating these pathways, this compound can alter metabolic flux and the levels of critical metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its efficacy and specificity in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound is known to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting of this compound to these compartments is mediated by post-translational modifications and specific targeting signals, which direct the compound to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromobenzothiazole can be synthesized through various methods. One common approach involves the bromination of benzothiazole. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 6th position .

Another method involves the cyclization of 2-aminothiophenol with 2-bromobenzoyl chloride under acidic conditions. This reaction forms the benzothiazole ring with the bromine atom already in place .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques. The choice of brominating agent and catalyst, as well as the reaction temperature and time, are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Another benzothiazole derivative with an amino group at the 2nd position.

    6-Chlorobenzothiazole: Similar to 6-Bromobenzothiazole but with a chlorine atom instead of bromine.

    2-Phenylbenzothiazole: Contains a phenyl group at the 2nd position.

Uniqueness

This compound is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOUISWKEOXIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383563
Record name 6-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53218-26-1
Record name 6-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,3-benzothiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (0.147 g, 2.1 mmol) in water (1.0 mL) was slowly added to a suspension of 6-aminobenzothiazole (0.30 g, 2.0 mmol) in HBr (48% in water, 3 mL) at 0° C. and then the mixture was stirred at room temperature for 30 min. The formed solution was then slowly added to a solution of copper (I) bromide (0.435 g, 3.0 mmol) in HCl (conc., 5 mL) at 0° C. After the addition, the mixture was stirred at 60° C. for 1.5 h. Cooled down, and the reaction mixture was basified with excess ammonia and extracted with diethyl ether. The combined extract was washed with water, brine, dried and concentrated. The 6-bromobenzothiazole (0.26 g) was obtained by Combiflash and then converted to the final compound using procedures analogous to those for example 1, MS(ESI): (M+H)+=413.1.
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
copper (I) bromide
Quantity
0.435 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 100 mL, one neck round bottom flask was charged with 2-amino-5-bromobenzenethiol (1.19 g, 5.83 mmol), triethyl orthoformate (9.70 ml, 58.3 mmol), 10 mL TFE, and a stirbar. A reflux condenser with a vacuum/nitrogen inlet was a fixed to the flask, and the system was degassed by evacuating to 5 mm Hg, and refilling with nitrogen. To the solution was added 200 mg dithiothreitol, and the reaction was heated using a 80° C. oil bath for 12 h. The reaction was cooled, and concentrated in vacuo. The crude was not characterized further.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 6-Bromobenzothiazole reported in the research?

A1: this compound and its derivatives have been primarily explored for their use as dye intermediates [, ] and corrosion inhibitors [, ]. For instance, researchers synthesized a series of azo disperse dyes from this compound, evaluating their performance on polyester fibers []. Simultaneously, studies investigated the efficacy of this compound as a corrosion inhibitor for copper in sulfuric acid [] and neutral chloride solutions [].

Q2: How effective is this compound as a corrosion inhibitor, and what mechanism does it employ?

A2: Studies show that this compound acts as a modest cathodic-type inhibitor, achieving a maximum inhibition efficiency of 94.6% at a 1mM concentration in a 0.5M H2SO4 solution []. It adsorbs onto the copper surface, creating a protective film []. This adsorption process follows the Langmuir adsorption model [, ]. Computational analyses, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, were employed to further elucidate the inhibition mechanism [, ].

Q3: What is the significance of the reaction between this compound derivatives and metal ions?

A3: Research indicates that derivatives of this compound, particularly azo dyes derived from it, exhibit color-producing properties upon complexation with specific metal ions [, , , ]. For instance, the compound 3-(this compound-2-azo)-2,6-dihydroxybenzoic acid forms colored complexes with various metal ions, including Ni2+, Fe2+, Fe3+, Cu2+, Ag+, Co2+, Pb2+, Cd2+, and Mg2+ [, , ]. This complexation and the resulting color changes are valuable for analytical applications, such as the spectrophotometric determination of metal ions in various samples [, , , ].

Q4: Has this compound been used in any pharmaceutical applications?

A4: While primarily explored for dyes and corrosion inhibition, one study investigated the use of this compound as an internal standard in a bioanalytical assay for ZMC1, a novel anticancer drug candidate []. This highlights the potential versatility of this compound in analytical chemistry within a pharmaceutical context.

Q5: Are there any studies on the environmental impact of this compound?

A5: The provided research papers primarily focus on synthesis, characterization, and specific applications of this compound. Currently, there's limited information available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.

Q6: What synthetic routes are commonly employed for the synthesis of this compound and its derivatives?

A6: Researchers utilize various synthetic strategies for this compound derivatives. For instance, a regioselective one-pot synthesis of 2-Aryl-6-bromobenzothiazole from arylaldehyde and 2-aminothiophenol using phenyltrimethylammonium tribromide in the presence of a catalytic amount of antimony(III)bromide has been reported []. This approach provides an efficient route to specific this compound derivatives. Further research focuses on optimizing synthesis to enhance yields and explore alternative synthetic pathways.

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